molecular formula C28H23Cl2N3O6S B10835471 3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]-N-methylsulfonyl-5,6-dihydro-[1]benzoxepino[3,2-b]pyridine-9-carboxamide

3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]-N-methylsulfonyl-5,6-dihydro-[1]benzoxepino[3,2-b]pyridine-9-carboxamide

Cat. No.: B10835471
M. Wt: 600.5 g/mol
InChI Key: ADZBYRFCADJPGB-UHFFFAOYSA-N
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Description

“PMID29649907-Compound-20” is a synthetic organic compound known for its role as a PROTAC (Proteolysis Targeting Chimera). It targets receptor-interacting serine/threonine protein kinase 2 (RIPK2) for degradation. This compound promotes the formation of a ternary complex between an E3 ligase and the target protein, leading to the degradation of RIPK2. It inhibits the release of tumor necrosis factor alpha, indicating inhibition of RIPK2-induced transcriptional activation of inflammatory cytokine genes .

Chemical Reactions Analysis

“PMID29649907-Compound-20” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. Major products formed from these reactions include various derivatives of the core structure, which may exhibit different biological activities.

Scientific Research Applications

“PMID29649907-Compound-20” has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the degradation of specific proteins.

    Biology: Employed in research to understand the role of RIPK2 in inflammatory pathways.

    Medicine: Investigated for its potential therapeutic applications in diseases involving inflammation, such as autoimmune disorders.

    Industry: Utilized in the development of new PROTACs for targeted protein degradation.

Mechanism of Action

The mechanism of action of “PMID29649907-Compound-20” involves the formation of a ternary complex between the compound, an E3 ligase, and the target protein RIPK2. This complex facilitates the ubiquitination and subsequent degradation of RIPK2, leading to the inhibition of its downstream signaling pathways. The molecular targets and pathways involved include the inhibition of tumor necrosis factor alpha release and the suppression of inflammatory cytokine gene transcription .

Comparison with Similar Compounds

“PMID29649907-Compound-20” can be compared with other similar compounds, such as:

Properties

Molecular Formula

C28H23Cl2N3O6S

Molecular Weight

600.5 g/mol

IUPAC Name

3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]-N-methylsulfonyl-5,6-dihydro-[1]benzoxepino[3,2-b]pyridine-9-carboxamide

InChI

InChI=1S/C28H23Cl2N3O6S/c1-40(35,36)33-28(34)17-8-5-15-9-10-21-22(38-23(15)13-17)11-12-24(31-21)37-14-18-26(32-39-27(18)16-6-7-16)25-19(29)3-2-4-20(25)30/h2-5,8,11-13,16H,6-7,9-10,14H2,1H3,(H,33,34)

InChI Key

ADZBYRFCADJPGB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC(=O)C1=CC2=C(CCC3=C(O2)C=CC(=N3)OCC4=C(ON=C4C5=C(C=CC=C5Cl)Cl)C6CC6)C=C1

Origin of Product

United States

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